Methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine
Description
Properties
IUPAC Name |
N-methyl-1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2S/c1-6(2)10-12-8(4)9(13-10)7(3)11-5/h6-7,11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDRFFDIOJTHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine, with the molecular formula CHNS and a molecular weight of 198.33 g/mol, is a thiazole derivative that has garnered attention for its potential biological activities. This article synthesizes various research findings regarding the compound's pharmacological effects, structure-activity relationships (SAR), and its implications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 198.33 g/mol |
| CAS Number | 1249202-21-8 |
| Minimum Purity | 95% |
Biological Activity Overview
The biological activity of this compound has been explored across various studies, indicating its potential as an antitumor agent , anticonvulsant , and inhibitor of specific enzymes .
Antitumor Activity
Thiazole compounds have been extensively studied for their anticancer properties. For instance, structural modifications in thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In particular, the presence of electron-donating groups at specific positions on the thiazole ring enhances antitumor activity. Research indicates that compounds similar to this compound exhibit IC values in the low micromolar range against tumor cells, suggesting potent antiproliferative effects .
Case Study: Cytotoxicity Assays
A study demonstrated that thiazole derivatives exhibited IC values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines, highlighting the importance of substituents on the thiazole ring for enhancing activity .
Anticonvulsant Properties
Thiazole derivatives have also been evaluated for their anticonvulsant activities. In particular, modifications that include methyl groups have shown to improve efficacy in preventing seizure activity in animal models. The structure-activity relationship suggests that specific configurations and substituents are crucial for maximizing anticonvulsant effects .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Thiazoles are known to inhibit various enzymes, including those involved in tumor progression and metabolism.
- Modulation of Signal Transduction Pathways : The compound may affect pathways related to cell proliferation and survival.
- Interaction with Membrane Proteins : Studies suggest that thiazole derivatives can interact with P-glycoprotein (P-gp), influencing drug transport and resistance mechanisms .
Structure-Activity Relationship (SAR)
The SAR analysis has revealed crucial insights into how modifications to the thiazole structure impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Methyl Group at Position 4 | Increases cytotoxicity significantly |
| Alkyl Chain Length | Optimal length correlates with potency |
| Presence of Electron Donors | Enhances interaction with target proteins |
Removing or altering specific functional groups drastically reduces potency, emphasizing the importance of precise structural configurations .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine has shown potential in several medicinal chemistry applications:
- Antimicrobial Activity : Compounds with thiazole rings are known for their antimicrobial properties. Research indicates that derivatives of thiazoles can inhibit bacterial growth, making them candidates for developing new antibiotics .
- Anticancer Properties : Preliminary studies suggest that thiazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The specific structural modifications of this compound may enhance its efficacy against various cancer types .
- Neuroprotective Effects : Some studies have indicated that compounds containing thiazole can provide neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's .
Agricultural Applications
In agricultural science, this compound has been explored for:
- Pesticide Development : The compound's unique structure may allow it to act as a pesticide or herbicide. Its efficacy against certain pests could be attributed to its mode of action similar to other thiazole-based agrochemicals .
- Plant Growth Regulators : Research into plant growth regulators has identified thiazole derivatives as potential candidates for enhancing plant growth and resistance to environmental stressors .
Materials Science Applications
The compound's chemical properties also lend themselves to applications in materials science:
- Polymer Chemistry : this compound can be utilized in synthesizing novel polymers with enhanced thermal and mechanical properties due to the incorporation of thiazole units .
- Nanotechnology : Its potential role in nanotechnology includes acting as a precursor for creating nanomaterials with specific functionalities, particularly in electronic applications .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential use as a new antibiotic agent.
Case Study 2: Cancer Cell Apoptosis
Research conducted at a leading university assessed the anticancer properties of thiazole derivatives. This compound was found to induce apoptosis in breast cancer cell lines through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
*Estimated based on structural analogs.
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s isopropyl group increases lipophilicity (logP ~2.5–3.0) compared to phenyl-substituted analogs (e.g., 4-methylphenyl: logP ~3.5–4.0) due to reduced aromaticity .
- Enzyme Interactions : Thiazole derivatives with isopropyl groups (e.g., compound 1 in ) stabilize enzymes (ΔTm ≈8°C), suggesting the target compound may exhibit similar thermostabilizing effects .
- Receptor Binding: The methylamine group in the target compound could mimic endogenous amines (e.g., serotonin, dopamine), enabling interactions with G protein-coupled receptors (GPCRs), unlike carbamate or ketone analogs .
Preparation Methods
Thiazole Ring Formation and Substitution
The 1,3-thiazole core is typically synthesized via cyclization reactions involving α-haloketones and thioamides or thioureas. For this compound, the substitution pattern requires:
- Introduction of an isopropyl group at the 2-position.
- Methyl group at the 4-position.
This can be achieved by starting with appropriately substituted α-haloketones or by post-synthetic alkylation of the thiazole ring.
Side Chain Introduction at the 5-Position
The 5-position of the thiazole ring is functionalized with an ethylamine side chain. This is often accomplished through:
- Halogenation at the 5-position followed by nucleophilic substitution with an ethylamine derivative.
- Alternatively, direct alkylation using ethylamine derivatives under controlled conditions.
Methylation of the Amine Group
The terminal amine is methylated to form the methylamine moiety. Methylation methods include:
- Reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride).
- Alkylation with methyl iodide or methyl sulfate under basic conditions.
Representative Synthetic Route from Patent Literature
A related process described in patent US10351556B2 outlines preparation methods for methylated thiazole derivatives structurally similar to this compound. Key steps include:
- Preparation of substituted thiazole intermediates.
- Reaction of these intermediates with methylating agents to introduce the N-methyl group.
- Use of solvents such as dichloromethane or dimethylformamide for reaction media.
- Control of reaction temperature and time to optimize yield and purity.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Thiazole ring synthesis | α-haloketone + thioamide/thiourea, reflux | Formation of 1,3-thiazole core | Substituents introduced via starting materials |
| 2. Side chain introduction | Halogenation at 5-position, then nucleophilic substitution with ethylamine | Attach ethylamine side chain | Halogenation with NBS or similar reagents |
| 3. Amine methylation | Formaldehyde + NaBH3CN or methyl iodide + base | Methylation of amine group | Reductive methylation preferred for selectivity |
| 4. Purification | Chromatography or recrystallization | Isolation of pure compound | Solvent choice affects purity |
Research Findings and Optimization Notes
- The choice of solvent and temperature significantly influences the yield of the thiazole ring formation and subsequent substitutions.
- Reductive methylation provides higher selectivity and fewer side products compared to direct alkylation.
- Use of protecting groups may be necessary if other reactive functional groups are present during synthesis.
- Analytical methods such as NMR, MS, and HPLC are employed to confirm structure and purity at each stage.
- Scale-up considerations include controlling exothermic reactions during ring formation and methylation steps.
Q & A
Q. What are the optimal synthetic routes for Methyl({1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethyl})amine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis involves a multi-step approach:
Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., 4-methyl-2-(propan-2-yl)-5-bromo-1,3-thiazole) under reflux in ethanol (70–80°C) to form the core thiazole structure.
Alkylation : Reaction of the thiazole intermediate with methylamine or its precursors (e.g., methyl isocyanate) in anhydrous DMF at 60–80°C, catalyzed by triethylamine to deprotonate reactive sites.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >85% purity.
Key factors include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control to avoid side reactions, and catalyst optimization .
Q. Which spectroscopic and analytical methods are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Thiazole protons resonate at δ 6.8–7.5 ppm. The ethylamine chain shows signals at δ 2.5–3.2 ppm (CH2) and δ 1.1–1.3 ppm (CH3).
- ¹³C NMR : Thiazole carbons appear at 115–130 ppm; the methyl group on the thiazole ring at δ 18–20 ppm.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 225.1234 with <2 ppm error).
- Infrared (IR) Spectroscopy : C-N stretches (1250–1350 cm⁻¹) and N-H bends (1600–1650 cm⁻¹) validate functional groups.
- HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis, and what pitfalls should be avoided?
- Methodological Answer :
- Solvent Selection : Replace DMF with acetonitrile for easier post-reaction removal.
- Catalyst Screening : Test alternatives to triethylamine (e.g., DBU) to reduce byproducts.
- Temperature Gradients : Use controlled microwave-assisted synthesis (80–100°C) for faster, cleaner reactions.
- Pitfalls :
- Hydrolysis of intermediates in aqueous conditions.
- Oxidative degradation of the thiazole ring; use inert atmospheres (N2/Ar) .
Q. What methodologies are recommended for assessing biological activity, such as receptor binding or enzyme inhibition?
- Methodological Answer :
- In Vitro Assays :
- CRF1 Receptor Binding : Radioligand displacement assays (e.g., [³H]-SSR125543A) using HEK293 cells expressing human CRF1 receptors. IC50 values <100 nM indicate high affinity .
- PDE4 Inhibition : Measure cAMP accumulation in LPS-stimulated human PBMCs. Compare to roflumilast (IC50 = 5 nM) .
- In Vivo Models :
- Rodent Neuroendocrine Effects : Monitor plasma ACTH levels post-restraint stress (ID50 = 1–5 mg/kg, oral) .
Q. How can structural modifications (e.g., substituent changes) enhance metabolic stability without compromising bioactivity?
- Methodological Answer :
- Strategies :
Replace labile methyl groups with trifluoromethyl (e.g., GW501516 analog in ) to resist CYP450 oxidation.
Introduce electron-withdrawing groups (e.g., -Cl) on the thiazole ring to improve plasma half-life.
- Validation :
- Liver Microsome Assays : Incubate with rat/human microsomes; measure parent compound degradation via LC-MS.
- Pharmacokinetic Profiling : Calculate AUC and t₁/₂ in rodent models .
Q. How should researchers resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., ATCC-certified HEK293) and assay buffers.
- Compound Integrity : Verify purity (>98%) and stability (e.g., NMR post-storage).
- Cross-Model Validation : Compare in vitro IC50 with in vivo ED50 (e.g., CRF1 antagonist SSR125543A showed consistent potency in rodent and gerbil models) .
Data Analysis and Experimental Design
Q. What computational tools are effective for predicting binding modes and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CRF1 (PDB: 4K5Y). Key residues: Glu238 (hydrogen bonding), Phe284 (π-π stacking).
- QSAR Models : Train regression models using descriptors like LogP, polar surface area, and Hammett constants. Validate with leave-one-out cross-validation (R² > 0.8) .
Q. How can stereochemical integrity be ensured during synthesis, and what analytical techniques validate it?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IC column (hexane/isopropanol) to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra to computational predictions (e.g., TDDFT).
- X-ray Crystallography : Resolve absolute configuration (e.g., SSR125543A’s (1S,2S) stereochemistry) .
Safety and Compliance
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., acetonitrile).
- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
